Iodomethane-d
Overview
Description
Iodomethane-d, also known as deuterated iodomethane, is a chemical compound with the formula CD₃I. It is a deuterated form of iodomethane, where the hydrogen atoms are replaced by deuterium atoms. This compound is a dense, colorless, and volatile liquid that is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethane-d can be synthesized through the reaction of deuterated methanol (CD₃OH) with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ 3 \text{CD}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CD}_3\text{I} + \text{H}_3\text{PO}_3 ] In this reaction, phosphorus triiodide (PI₃) is formed in situ and acts as the iodinating reagent.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated methanol as a starting material is crucial for the production of this compound.
Chemical Reactions Analysis
Types of Reactions: Iodomethane-d undergoes various types of chemical reactions, including:
Substitution Reactions: this compound is an excellent substrate for nucleophilic substitution reactions (SN2). It reacts with nucleophiles such as thiocyanate ions, phenoxide ions, and carboxylate ions to form corresponding methylated products.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Thiocyanate ions (SCN⁻), phenoxide ions (PhO⁻), and carboxylate ions (RCOO⁻).
Solvents: Common solvents include acetonitrile, dimethyl sulfoxide, and methanol.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.
Major Products:
Methylated Thiocyanate: CD₃SCN
Methylated Phenol: CD₃OPh
Methylated Carboxylic Acid: CD₃COOR
Scientific Research Applications
Iodomethane-d is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a methylating agent in organic synthesis. It is also employed in the preparation of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Utilized in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in radiolabeling and imaging studies.
Industry: Used in the production of deuterated pharmaceuticals and other specialty chemicals.
Mechanism of Action
The mechanism by which iodomethane-d exerts its effects is primarily through nucleophilic substitution reactions. The deuterium atoms in this compound make it a valuable tool for studying reaction mechanisms and kinetics. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Iodomethane-d can be compared with other similar compounds such as:
Iodomethane (CH₃I): The non-deuterated form of iodomethane. It has similar chemical properties but lacks the deuterium atoms.
Diiodomethane (CH₂I₂): Contains two iodine atoms and is used in different types of chemical reactions.
Iodoform (CHI₃): Contains three iodine atoms and is used in the iodoform test for the presence of methyl ketones.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other studies requiring isotopic labeling.
Properties
IUPAC Name |
deuterio(iodo)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480330 | |
Record name | Iodomethane-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.945 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
992-96-1 | |
Record name | Iodomethane-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 992-96-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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